L-Aminopropionitrile hydrochloride chemical structure and physical properties
L-Aminopropionitrile hydrochloride chemical structure and physical properties
Introduction
L-Aminopropionitrile (L-APN), and its more commonly used hydrochloride salt, is a molecule of significant interest in biomedical research. Structurally a simple aminonitrile, its profound biological activity as a potent and irreversible inhibitor of lysyl oxidase (LOX) enzymes underpins its utility and its toxicological profile.[1][2][3] Historically, L-APN is known as the causative agent of osteolathyrism, a skeletal disorder resulting from the overconsumption of certain legumes of the genus Lathyrus, such as the sweet pea (Lathyrus odoratus).[4][5][6] This condition is characterized by defects in collagen and elastin cross-linking, leading to skeletal deformities and aortic aneurysms.[4][5]
While its toxicity is well-established, the specific mechanism of action—the irreversible inhibition of LOX—makes L-aminopropionitrile hydrochloride an invaluable tool for researchers.[1][2][3] Scientists in fields ranging from oncology to fibrosis and regenerative medicine utilize L-APN to probe the roles of the extracellular matrix (ECM) in both normal physiology and disease states. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, biological activity, and key experimental applications of L-aminopropionitrile hydrochloride, designed for professionals in drug development and scientific research.
Chemical Structure and Physicochemical Properties
L-Aminopropionitrile, in its hydrochloride salt form, is a white to off-white crystalline solid.[7][8] The hydrochloride salt enhances the compound's stability and water solubility, making it easier to handle and formulate for experimental use compared to the free base.[7]
Chemical Structure:
-
IUPAC Name: 3-aminopropanenitrile;hydrochloride[9]
-
Common Synonyms: β-Aminopropionitrile hydrochloride, BAPN hydrochloride, 3-Aminopropanenitrile hydrochloride[2][7]
-
Chemical Formula: C₃H₇ClN₂[2]
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SMILES: C(CN)C#N.Cl[9]
-
InChI Key: SOWHACJNMKTTRC-UHFFFAOYSA-N[9]
The structure consists of a three-carbon chain with a nitrile group (-C≡N) at one terminus and an amino group (-NH₂) at the β-position (carbon-3). The hydrochloride salt is formed by the protonation of the primary amine.
Physicochemical Data
The following table summarizes the key physical and chemical properties of L-Aminopropionitrile and its hydrochloride salt.
| Property | Value | Source(s) |
| L-Aminopropionitrile Hydrochloride | ||
| CAS Number | 646-03-7 | [1][2] |
| Molecular Weight | 106.55 g/mol | [2][9] |
| Appearance | White to off-white crystalline solid | [2][7] |
| Solubility | Soluble in water | [7][10] |
| L-Aminopropionitrile (Free Base) | ||
| CAS Number | 151-18-8 | [11][12] |
| Molecular Weight | 70.09 g/mol | [8][13] |
| Appearance | Colorless to yellow liquid | [11][14] |
| Boiling Point | ~185 °C | [11] |
| Density | ~0.958 g/mL | [11][12] |
| Flash Point | 85 °C | [11] |
Synthesis and Purification
The most common industrial and laboratory synthesis of β-aminopropionitrile involves the cyanoethylation of ammonia, which is the addition of ammonia to acrylonitrile.[15][16] The primary reaction yields β-aminopropionitrile, but a secondary reaction can occur where another molecule of acrylonitrile reacts with the primary amine product to form bis-(β-cyanoethyl)amine.
Reaction Scheme:
-
NH₃ + CH₂=CH-C≡N → H₂N-CH₂-CH₂-C≡N (β-Aminopropionitrile)
-
H₂N-CH₂-CH₂-C≡N + CH₂=CH-C≡N → HN(CH₂-CH₂-C≡N)₂ (bis-(β-cyanoethyl)amine)
Controlling the reaction conditions, such as the molar ratio of ammonia to acrylonitrile, is crucial to maximize the yield of the desired primary amine.[15] Subsequent conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative method for the synthesis and purification of L-aminopropionitrile hydrochloride.
Materials:
-
Acrylonitrile
-
Concentrated Ammonium Hydroxide (28-30%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
2M Hydrochloric Acid in Diethyl Ether
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, cool a pressure-resistant flask containing concentrated ammonium hydroxide (large molar excess) in an ice bath.
-
Addition of Acrylonitrile: Slowly add acrylonitrile dropwise to the cooled ammonia solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction: Seal the flask and allow the mixture to stir at room temperature overnight. The reaction is exothermic, and allowing it to proceed slowly minimizes the formation of the secondary amine byproduct.[15]
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether. The ether extracts will contain the aminopropionitrile products.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Purification by Distillation: The resulting crude oil is purified by fractional distillation under vacuum to separate β-aminopropionitrile from the higher-boiling bis-(β-cyanoethyl)amine.[15]
-
Salt Formation: Dissolve the purified β-aminopropionitrile free base in anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring.
-
Isolation: The L-aminopropionitrile hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Spectral Characterization
Characterization is essential to confirm the identity and purity of the synthesized L-aminopropionitrile hydrochloride.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene (-CH₂-) groups. The protons on the carbon adjacent to the amino group will appear further downfield (~3.0 ppm) than those adjacent to the nitrile group (~2.5 ppm) due to the deshielding effect of the nitrogen atom.[17]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two methylene carbons and the nitrile carbon. The nitrile carbon will appear significantly downfield. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The N-H stretching of the primary ammonium salt (-NH₃⁺) will appear as a broad band in the 3300-3500 cm⁻¹ region.[17][18]
-
Mass Spectrometry (MS): In mass spectrometry analysis, often performed using techniques like LC-MS/MS, the molecule can be detected following derivatization.[19][20] The fragmentation pattern will be characteristic of the molecule's structure.
Biological Activity and Mechanism of Action
The biological effects of L-aminopropionitrile hydrochloride are almost exclusively due to its action as an inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes.[1][3]
Mechanism of Inhibition: L-APN is a mechanism-based inhibitor, meaning it is processed by the enzyme's active site into a reactive species that then irreversibly binds to the enzyme.[1][2][3] It acts as a substrate mimic and targets the copper-dependent active site of LOX.[5][21] This irreversible inactivation prevents the enzyme from carrying out its primary function: the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[22]
Consequences of LOX Inhibition: The inhibition of LOX has significant downstream effects on the extracellular matrix (ECM). Without functional LOX, the cross-linking of collagen and elastin fibers is severely impaired.[22] This leads to a mechanically weaker and less stable ECM, which manifests as the clinical signs of osteolathyrism, including skeletal deformities and aortic fragility.[4][5]
Caption: Mechanism of L-Aminopropionitrile (BAPN) action on the extracellular matrix.
Applications in Research and Drug Development
The ability of L-APN to potently inhibit collagen cross-linking makes it a powerful research tool.
-
Fibrosis Research: In diseases characterized by excessive collagen deposition, such as liver cirrhosis, pulmonary fibrosis, and scleroderma, L-APN is used in animal models to prevent the maturation and accumulation of fibrotic tissue.[23] This allows researchers to study the progression of fibrosis and evaluate potential anti-fibrotic therapies.
-
Cancer Research: The ECM plays a critical role in tumor progression and metastasis. LOX is often upregulated in hypoxic tumors and contributes to a stiffer ECM, which can promote cancer cell invasion and migration.[1][2] L-APN is used to inhibit LOX activity in vitro and in vivo to investigate how ECM mechanics influence cancer metastasis and to explore LOX inhibition as a potential anti-cancer strategy.[19][20]
-
Cardiovascular Research: L-APN is used to induce animal models of aortic dissection and aneurysm, providing a platform to study the pathogenesis of these diseases and to test new therapeutic interventions.[1][2]
-
Metabolic Disease: Studies have shown that L-APN can reduce weight gain and improve the metabolic profile in diet-induced obese rats, suggesting a role for LOX and ECM remodeling in metabolic disorders.[1][2]
Safety and Handling
L-Aminopropionitrile hydrochloride is classified as hazardous and requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin and eye irritation or burns.[10][11][24] It is also suspected of damaging fertility or the unborn child.[10][25]
-
Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[10][24] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10][26] Avoid breathing dust and wash hands thoroughly after handling.[10][24]
-
Storage: Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[27] Keep the container tightly closed and store locked up.[25][27] The free base may polymerize if exposed to air.[8]
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